molecular formula C15H14Cl2N2O3S B7712421 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide CAS No. 432003-67-3

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide

カタログ番号 B7712421
CAS番号: 432003-67-3
分子量: 373.3 g/mol
InChIキー: CWWDIJYWYOUWTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2009 by researchers at the University of Texas Southwestern Medical Center, and since then, its mechanism of action and potential applications have been investigated in a number of scientific studies.

作用機序

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of a number of cellular processes. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of a number of oncogenic proteins, leading to the inhibition of cancer cell growth. 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to induce the expression of a number of genes involved in apoptosis and cell cycle arrest.

実験室実験の利点と制限

One of the main advantages of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide is its specificity for HSP90, which reduces the risk of off-target effects. It has also been shown to have a favorable toxicity profile in preclinical studies. However, one limitation of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosing and administration schedule for 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in clinical trials.

将来の方向性

There are a number of future directions for research on 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. One area of interest is the development of more soluble analogs of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential use of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in combination with other cancer treatments, such as immune checkpoint inhibitors. Finally, more research is needed to determine the optimal patient population and dosing schedule for 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide in clinical trials.

合成法

The synthesis of 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with benzenesulfonyl chloride to form the intermediate 2,4-dichlorobenzyl benzenesulfonate. This intermediate is then reacted with sodium acetate and acetic anhydride to produce the final product, 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. The synthesis method has been described in detail in a number of scientific publications.

科学的研究の応用

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide has also been investigated for its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.

特性

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c16-12-7-6-11(14(17)8-12)9-19(10-15(18)20)23(21,22)13-4-2-1-3-5-13/h1-8H,9-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDIJYWYOUWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。